![molecular formula C18H28O3S2 B14386757 benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol CAS No. 88122-76-3](/img/structure/B14386757.png)
benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol is a complex organic compound that combines the structural features of benzoic acid and a dithiolan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol typically involves multi-step organic reactions. The process begins with the preparation of the dithiolan ring, which is then attached to a heptyl chain. This intermediate is subsequently reacted with benzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan ring to a simpler thiol or sulfide structure.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol involves its interaction with specific molecular targets. The dithiolan ring can interact with thiol groups in proteins, potentially altering their function. Additionally, the benzoic acid moiety can participate in hydrogen bonding and other interactions that influence the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid Derivatives: Compounds like methyl benzoate and benzyl benzoate share the benzoic acid moiety but differ in their functional groups.
Dithiolan Compounds: Molecules such as 1,3-dithiolane and its derivatives have similar ring structures but lack the heptyl chain and benzoic acid component.
Uniqueness
Benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol is unique due to its combination of a benzoic acid moiety with a dithiolan ring and a heptyl chain. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
88122-76-3 |
|---|---|
Formule moléculaire |
C18H28O3S2 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol |
InChI |
InChI=1S/C11H22OS2.C7H6O2/c1-2-3-4-5-6-7-11-13-9-10(8-12)14-11;8-7(9)6-4-2-1-3-5-6/h10-12H,2-9H2,1H3;1-5H,(H,8,9)/t10-,11-;/m1./s1 |
Clé InChI |
GJELAOHLCIHCRZ-NDXYWBNTSA-N |
SMILES isomérique |
CCCCCCC[C@@H]1SC[C@H](S1)CO.C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
CCCCCCCC1SCC(S1)CO.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


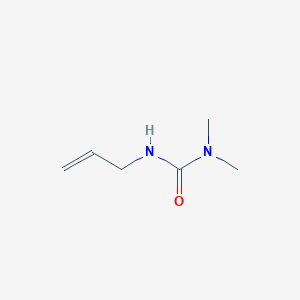
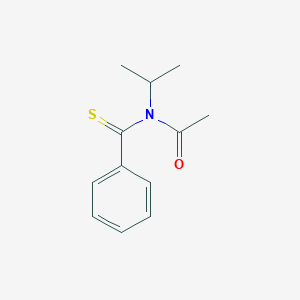
amino}-L-alanine](/img/structure/B14386679.png)

![2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14386694.png)
![6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14386701.png)

![1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)](/img/structure/B14386713.png)
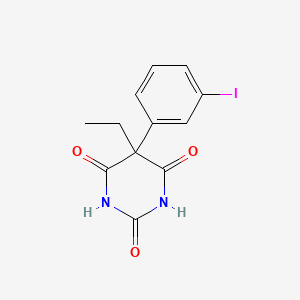
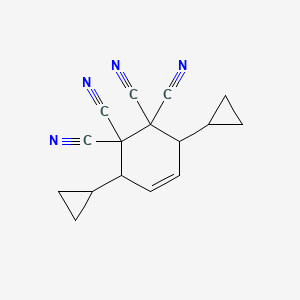
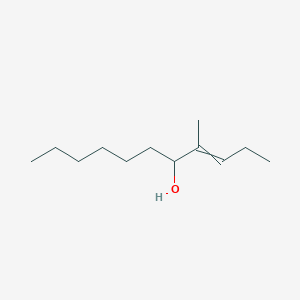


![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)
